molecular formula C8H7IO3 B1314922 2-Iodo-6-methoxybenzoic acid CAS No. 66195-39-9

2-Iodo-6-methoxybenzoic acid

Cat. No.: B1314922
CAS No.: 66195-39-9
M. Wt: 278.04 g/mol
InChI Key: RFRQKFYMMXFZNQ-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxybenzoic acid is an organic compound with the molecular formula C₈H₇IO₃ It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-6-methoxybenzoic acid can be synthesized through several methods. One common approach involves the iodination of 6-methoxybenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Another method involves the Suzuki–Miyaura coupling reaction, where 6-methoxybenzoic acid is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Suzuki–Miyaura Coupling: Palladium catalysts, such as palladium acetate, and boronic acid derivatives are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Oxidation and Reduction: Products include aldehydes, alcohols, and other oxidized or reduced derivatives.

Scientific Research Applications

2-Iodo-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-iodo-6-methoxybenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

2-Iodo-6-methoxybenzoic acid can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in determining chemical behavior and utility.

Properties

IUPAC Name

2-iodo-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRQKFYMMXFZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479070
Record name 2-IODO-6-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66195-39-9
Record name 2-IODO-6-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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